molecular formula C9H5ClF3NOS B15209021 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole

2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B15209021
M. Wt: 267.66 g/mol
InChI Key: MKQVYAOTZZGKCI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both a benzo[d]oxazole ring and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminophenol with a suitable aldehyde to form the benzo[d]oxazole ring, followed by chloromethylation and trifluoromethylthiolation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzo[d]oxazole derivatives .

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: Lacks the trifluoromethylthio group, resulting in different chemical properties.

    6-(Trifluoromethylthio)benzo[d]oxazole:

Uniqueness

The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound valuable in various fields .

Properties

Molecular Formula

C9H5ClF3NOS

Molecular Weight

267.66 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5ClF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2

InChI Key

MKQVYAOTZZGKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)CCl

Origin of Product

United States

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